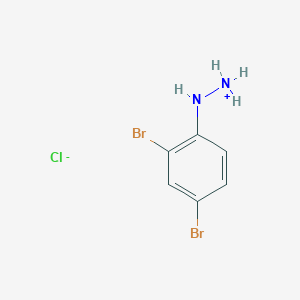

(2,4-Dibromoanilino)azanium;chloride

Descripción

(2,4-Dibromoanilino)azanium;chloride is an organic salt derived from a brominated aniline derivative. Its structure consists of a protonated aniline moiety (azanium ion) with bromine substituents at the 2- and 4-positions of the benzene ring and a chloride counterion. The molecular formula is inferred as C₆H₆Br₂ClN, with a molecular weight of approximately 313.4 g/mol (based on atomic weights: Br ≈ 80, Cl ≈ 35.5, N ≈ 14).

This compound is structurally analogous to (2,4-dichlorophenyl)azanium;chloride (C₆H₆Cl₃N, molecular weight ≈ 206.5 g/mol), as seen in , but with bromine replacing chlorine. Bromine’s larger atomic radius and lower electronegativity compared to chlorine significantly alter the compound’s electronic and steric properties. Such halogen-substituted anilinium salts are often intermediates in pharmaceutical synthesis or ligands in coordination chemistry due to their ability to modulate reactivity and binding interactions .

Propiedades

IUPAC Name |

(2,4-dibromoanilino)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOIJIDSPMZMCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)N[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Br2ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogen-Substituted Anilinium Salts

(2,4-Dichlorophenyl)azanium;chloride

- Formula : C₆H₆Cl₃N

- Molecular Weight : ~206.5 g/mol

- Key Differences :

- Electronic Effects : Chlorine’s higher electronegativity increases electron-withdrawing effects, stabilizing the azanium ion more effectively than bromine.

- Reactivity : Chlorine’s smaller size reduces steric hindrance, making this compound more reactive in nucleophilic substitution reactions.

- Applications : Used in agrochemicals and as a ligand in metal complexes (e.g., palladium catalysis) .

4-Sulfamoylanilinium Chloride

- Formula : C₆H₉ClN₂O₂S

- Molecular Weight : ~220.7 g/mol

- Key Differences :

2-[N-(4-Chlorophenyl)ethylanilino]ethyl-dimethylazanium;chloride

Brominated vs. Chlorinated Derivatives: A Comparative Analysis

| Property | (2,4-Dibromoanilino)azanium;chloride | (2,4-Dichlorophenyl)azanium;chloride |

|---|---|---|

| Molecular Weight | 313.4 g/mol | 206.5 g/mol |

| Halogen Atomic Radius | Br: 1.20 Å | Cl: 0.99 Å |

| Electronegativity | Br: 2.96 | Cl: 3.16 |

| Solubility | Lower in water (due to larger Br) | Moderate in polar solvents |

| Reactivity | Slower nucleophilic substitution | Faster due to smaller steric bulk |

Key Insights :

- Electronic Effects : Bromine’s lower electronegativity weakens electron-withdrawing effects compared to chlorine, slightly destabilizing the azanium ion.

- Thermal Stability : Brominated compounds generally exhibit lower melting points than chlorinated analogs due to weaker intermolecular forces.

Pharmaceutical Relevance

Brominated anilinium salts are valuable intermediates in drug synthesis. For example, 4-Amino-5-chloro-2,1,3-benzothiadiazole (), a related heterocyclic compound, is used in muscle relaxants. The dibromo analog could serve as a precursor for brominated benzothiadiazoles, which may exhibit enhanced bioavailability due to bromine’s lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.